molecular formula C8H5BrO2 B1266435 3-Bromophthalide CAS No. 6940-49-4

3-Bromophthalide

Cat. No. B1266435
CAS RN: 6940-49-4
M. Wt: 213.03 g/mol
InChI Key: CLMSHAWYULIVFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromophthalide and related compounds has evolved over the years, incorporating various strategies to improve efficiency and selectivity. Notable methodologies include the enantioselective synthesis of 3,3-disubstituted phthalides through catalytic asymmetric bromolactonization, employing BINOL-derived bifunctional sulfide catalysts (Okada, Kaneko, Yamanaka, & Shirakawa, 2019). Another approach involves the synthesis of key intermediates like 2-allyl-3-bromo-1,4-dimethoxynaphthalene, utilizing readily available starting materials and employing strategies such as Dakin's oxidation and Claisen rearrangement (Limaye, Gaur, Paradkar, & Natu, 2012).

Scientific Research Applications

3-Substituted Phthalides in Scientific Research :

  • Summary of the Application : 3-Substituted phthalides, including 3-Bromophthalide, are vital molecules due to their fascinating biological activity. They play a key role in the development of important biologically active natural products .
  • Methods of Application or Experimental Procedures : Recent advancements in research methodologies have led to the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .
  • Results or Outcomes : The application of 3-substituted phthalides has been discussed as a precursor for the synthesis of natural products and their analogs .
  • Synthesis of Biologically Active Natural Products

    • Summary : 3-Substituted phthalides, including 3-Bromophthalide, are vital molecules due to their fascinating biological activity. They play a key role in the development of important biologically active natural products .
    • Methods : Recent advancements in research methodologies have led to the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .
    • Results : The application of 3-substituted phthalides has been discussed as a precursor for the synthesis of natural products and their analogs .
  • Enantioselective Synthesis of 3,3-Disubstituted Phthalides

    • Summary : An efficient enantioselective synthesis of 3,3-disubstituted phthalides possessing a chiral quaternary carbon center was achieved via catalytic asymmetric bromolactonization .
    • Methods : The synthesis utilized BINOL-derived bifunctional sulfide catalysts .
    • Results : Transformations of the bromo group in optically active phthalide products were achieved .
  • Development of Important Biologically Active Natural Products

    • Summary : 3-Substituted phthalides, including 3-Bromophthalide, are vital molecules due to their fascinating biological activity. They play a key role in the development of important biologically active natural products .
    • Methods : The scope, isolation, and characterization of various naturally occurring racemic and chiral 3-substituted phthalides have been covered. Significant emphasis has been put on recently developed research methodologies for the synthesis of racemic and chiral 3-substituted phthalides .
    • Results : These newer approaches are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .
  • Precursor for the Synthesis of Natural Products and Their Analogs

    • Summary : 3-Substituted phthalides, such as 3-Bromophthalide, have been discussed as a precursor for the synthesis of natural products and their analogs .
    • Methods : The synthesis of natural products and their analogs involves the use of 3-substituted phthalides .
    • Results : The application of 3-substituted phthalides has led to the development of a variety of natural products and their analogs .

Safety And Hazards

3-Bromophthalide can cause skin and eye irritation. It is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-bromo-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMSHAWYULIVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884304
Record name 1(3H)-Isobenzofuranone, 3-bromo-
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Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Bromophthalide

CAS RN

6940-49-4
Record name 3-Bromophthalide
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Record name 1(3H)-Isobenzofuranone, 3-bromo-
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Record name 3-Bromophthalide
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Record name 1(3H)-Isobenzofuranone, 3-bromo-
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Record name 1(3H)-Isobenzofuranone, 3-bromo-
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Record name 3-bromophthalide
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Synthesis routes and methods I

Procedure details

Phthalide (10.0 g; 0.075 moles) and N-bromosuccinimide were refluxed in dry carbon tetrachloride (200 ml.) in the presence of a catalytic amount of α-azo-iso-butyronitrile for 3-4 hours. The end of the reaction was indicated by the disappearance of N-bromosuccinimide from the bottom of the reaction vessel and the accumulation of succinimide at the top. The succinimide was removed by filtration and the filtrate concentrated in vacuo to 15-20 ml. Cooling of this concentrate followed by filtration gave 13.0 g. (81% yield) of crude 3-bromophthalide, m.p. 75°-80°, as a white crystalline solid. The product was recrystallised from cyclohexane as colourless plates, m.p. 78°-80° with a 95% recovery.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
α-azo-iso-butyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods II

Procedure details

As taught by U.S. Pat. No. 3,860,579, recrystallized phthalide (50 g., 0.375 mol) and recrystallized N-bromosuccinimide (0.375 mol) were refluxed 4.5 hours in the presence of about 100 mgm α-azobutyronitrile in one liter CCl4. The mixture was cooled to about 15° C. and filtered to remove succinimide which was itself washed with about 100 ml. CCl4 and filtered. The combined CCl4 phases were concentrated in vacuo to about 150 ml. giving solid 3-bromophthalide which was collected by filtration, washed with about 50 ml. CCl4 and air-dried to yield 54 g. which weighed 50 g. after recrystallization from boiling cyclohexane, m.p. 84°-86° C. ##STR39##
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.375 mol
Type
reactant
Reaction Step Two
[Compound]
Name
α-azobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of 1.34 g of phthalide and 1.78 g of N-bromo-succinimide in 100 ml of dry carbon tetrachloride is irradiated with an ultraviolet lamp for 30 minutes. The suspension becomes clear and then a precipitation of succinimide occurs. The reaction mixture is cooled and washed with cold, dilute sodium bicarbonate and water. Concentration of the carbon tetrachloride solution affords a solid, which on recrystallization from ether-hexane affords the title compound, mp 75° - 76° C.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

1H-Isobenzofuran-3-one (40.2 g, 0.3 moles), N-bromosuccinimide (53.4 g., 0.03 moles) and azo-bisisobutyronitrile (1g) were combined in 500 mL of CCl4 and refluxed under nitrogen for 2 hours. The reaction mixture was cooled to room temperature, filtered and the filtrate concentrated in vacuo to a solid residue. The latter was crystallized from cyclohexane to yield title product, 34.5 g., m.p. 78°-80° C.
Quantity
40.2 g
Type
reactant
Reaction Step One
Quantity
53.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromophthalide
Reactant of Route 2
Reactant of Route 2
3-Bromophthalide
Reactant of Route 3
3-Bromophthalide

Citations

For This Compound
111
Citations
J Wang, DM Johnson - Polymer international, 2009 - Wiley Online Library
… RESULTS: Our work shows that 6-amino-3-bromophthalide leads to a highly branched polymer via bromohydrin decomposition during polymerization, giving polymers of M̄ = of 3000 …
Number of citations: 18 onlinelibrary.wiley.com
W NAGATA - jlc.jst.go.jp
… The large-scale preparation of 3a was effected most efficiently by the condensation of 5-fluorouracil with the quaternary ammonium salt of 3bromophthalide in the presence of a base. …
Number of citations: 0 jlc.jst.go.jp
S Kamata, N Haga, T Matsui… - Chemical and …, 1985 - jstage.jst.go.jp
… The large—scale preparation of 3a was effected most efficiently by the condensation of 5-fluorouracil with the quaternary ammonium salt of 3bromophthalide in the presence of a base. …
Number of citations: 17 www.jstage.jst.go.jp
WS Choi, YH Lee, CH Lee - Journal of the Korean Chemical …, 1991 - koreascience.kr
… 합성에 사용한 시약으로 6-aminopenicilanic acid 는 Denmark의 Novo사 제품을, 3-bromophthalide, chloromethylpivalate와 1-chlorodiethylcarbonate는 Aldrich제를, p-nitrobenzylbromide…
Number of citations: 0 koreascience.kr
KJ Lane, AR Pinder - J. Org. Chem, 1982 - researchgate.net
… The solution was allowed to reach room temperature, then recooled to -78 "C, and treated with a solution of 3-bromophthalide (0.83 g, 0.0039 mol) in dry tetrahydrofuran (30 mL) with …
Number of citations: 0 www.researchgate.net
IA Koten, RJ Sauer - Organic Syntheses, 2003 - Wiley Online Library
3‐Bromophthalide - Koten - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
MV George, SN Singh - The Journal of Organic Chemistry, 1972 - ACS Publications
… With a view to studying the mode of displacement in a few other phthalide derivatives, we have examined the reactions of 3-chloro-3-phenylphthalide and 3bromophthalide with different …
Number of citations: 7 pubs.acs.org
R Valter, A Batse, SP Valter - Chemistry of Heterocyclic Compounds, 1982 - Springer
… reaction of 3-(~-bromobenzyl)-3-bromophthalide with o-phenylenediamine. The isoquinolone in … the reaction of 3-(e-bromobenzyl)-3-bromophthalide (I) with o-phenylenediamine. It has …
Number of citations: 1 link.springer.com
J YU, J CAI, Y GAO - Chinese Journal of Organic Chemistry, 1990 - sioc-journal.cn
The title compound I and derivatives were prepared from 4-acetoxy-3-bromophthalide and dimethoxytoluene in 9 steps. I showed antitumor activity against leukemia P388 cell in vitro. …
Number of citations: 2 sioc-journal.cn
KJ Lane, AR Pinder - The Journal of Organic Chemistry, 1982 - ACS Publications
… The solution was allowed to reach room temperature, then recooled to -78 C, and treatedwith a solution of 3-bromophthalide (0.83 g, 0.0039 mol) in dry tetrahydrofuran (30 mL) with …
Number of citations: 7 pubs.acs.org

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